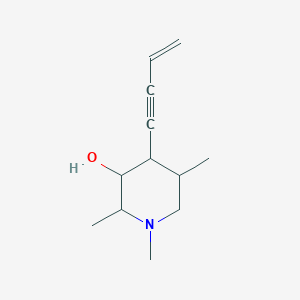
4-(But-3-en-1-yn-1-yl)-1,2,5-trimethylpiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-3-en-1-yn-1-yl)-1,2,5-trimethylpiperidin-3-ol is a complex organic compound with a unique structure that includes a piperidine ring substituted with a butenynyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yn-1-yl)-1,2,5-trimethylpiperidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-1H-indole with but-3-en-1-yne under palladium-catalyzed conditions to form the desired enyne intermediate . This intermediate is then subjected to further functionalization to introduce the piperidine ring and the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and selectivity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the final product .
Chemical Reactions Analysis
Types of Reactions
4-(But-3-en-1-yn-1-yl)-1,2,5-trimethylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double and triple bonds in the butenynyl group can be reduced to form saturated compounds.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the butenynyl group can produce a fully saturated piperidine derivative .
Scientific Research Applications
4-(But-3-en-1-yn-1-yl)-1,2,5-trimethylpiperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(But-3-en-1-yn-1-yl)-1,2,5-trimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Buten-3-yne: A simpler compound with a similar butenynyl group but lacking the piperidine ring and hydroxyl group.
4-(But-3-en-1-yn-1-yl)-1,2-dimethylbenzene: Contains a similar butenynyl group but with a benzene ring instead of a piperidine ring.
1-(But-3-en-1-yn-1-yl)-4-butylbenzene: Another related compound with a butyl group and a benzene ring.
Uniqueness
4-(But-3-en-1-yn-1-yl)-1,2,5-trimethylpiperidin-3-ol is unique due to its combination of a piperidine ring, a butenynyl group, and multiple methyl groups. This structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .
Properties
CAS No. |
62205-84-9 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-but-3-en-1-ynyl-1,2,5-trimethylpiperidin-3-ol |
InChI |
InChI=1S/C12H19NO/c1-5-6-7-11-9(2)8-13(4)10(3)12(11)14/h5,9-12,14H,1,8H2,2-4H3 |
InChI Key |
YFUDSVGQPSJSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(C(C1C#CC=C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















